molecular formula C9H6I2O2 B14478863 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- CAS No. 66288-38-8

2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)-

Cat. No.: B14478863
CAS No.: 66288-38-8
M. Wt: 399.95 g/mol
InChI Key: JAXXFCKLDGCMGU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- is a chemical compound characterized by the presence of two iodine atoms and a phenyl group attached to the propenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- typically involves the iodination of 3-phenyl-2-propenoic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms into the propenoic acid structure. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diiodo derivatives.

    Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodo derivatives, while reduction can produce less iodinated compounds. Substitution reactions result in the formation of new functionalized derivatives.

Scientific Research Applications

2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into various molecules.

    Biology: The compound’s iodinated structure makes it useful in radiolabeling studies for tracking biological processes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group also contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-: Lacks the iodine atoms, making it less reactive in certain chemical reactions.

    2-Propenoic acid, 3-(2-hydroxyphenyl)-: Contains a hydroxyl group instead of iodine, leading to different reactivity and applications.

    2-Propenoic acid, 3-phenyl-, ethyl ester: An ester derivative with different physical and chemical properties.

Uniqueness

2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- is unique due to the presence of two iodine atoms, which significantly influence its chemical behavior and potential applications. The combination of iodine atoms and a phenyl group provides a distinctive set of properties that are not found in similar compounds.

This article provides a comprehensive overview of 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66288-38-8

Molecular Formula

C9H6I2O2

Molecular Weight

399.95 g/mol

IUPAC Name

2,3-diiodo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H6I2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

JAXXFCKLDGCMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)O)I)I

Origin of Product

United States

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